N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring, a piperazine ring, and a pyridine ring, each contributing to its unique chemical properties and potential applications. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Attachment of the Pyridine Ring: The pyridine ring, bearing the trifluoromethyl group, is attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids.
N-ethylation: The final step involves the N-ethylation of the piperazine ring, typically achieved using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies, due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes, alter receptor signaling, and affect cellular processes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine: Unique due to its specific trifluoromethyl-pyridine-piperazine-pyrimidine structure.
N-ethyl-4-{4-[5-(methyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine: Similar but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-ethyl-4-{4-[5-(chloromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine: Contains a chloromethyl group instead of trifluoromethyl, affecting its reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-ethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-15-21-6-5-14(23-15)25-9-7-24(8-10-25)13-4-3-12(11-22-13)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUHOJHYAFKEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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